N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3,5-TRIMETHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3,5-TRIMETHYLPHENOXY)ACETATE typically involves the reaction of 2,3,5-trimethylphenol with chloroacetic acid to form 2-(2,3,5-trimethylphenoxy)acetic acid. This intermediate is then reacted with (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINE under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3,5-TRIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3,5-TRIMETHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development .
Medicine
In the medical field, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3,5-TRIMETHYLPHENOXY)ACETATE is being explored for its potential therapeutic applications. It may serve as a lead compound for the development of new medications targeting specific diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3,5-TRIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: This compound shares a similar pyridine structure but differs in its thiazolidinone moiety.
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-one: Similar in having an amino and phenyl group but differs in the indole structure.
Uniqueness
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3,5-TRIMETHYLPHENOXY)ACETATE is unique due to its combination of pyridine and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O3 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate |
InChI |
InChI=1S/C17H19N3O3/c1-11-7-12(2)13(3)15(8-11)22-10-16(21)23-20-17(18)14-5-4-6-19-9-14/h4-9H,10H2,1-3H3,(H2,18,20) |
InChI Key |
LLWQTYQUSRUIBH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)C)C |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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